molecular formula C21H18ClN5OS B2910071 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 893917-99-2

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2910071
CAS No.: 893917-99-2
M. Wt: 423.92
InChI Key: NZFYERBFCFANLF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibition . The molecule features:

  • A thioacetamide linker at the 4-position, which may enhance binding to cysteine residues in kinase targets.
  • A 2,5-dimethylphenyl group on the acetamide nitrogen, likely improving lipophilicity and membrane permeability compared to polar substituents.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-6-7-14(2)18(8-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYERBFCFANLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS / Source Substituents (Pyrazolopyrimidine Core) Acetamide Nitrogen Group Molecular Weight (g/mol) Notable Features
Target Compound 1-(3-Chlorophenyl), 4-thioacetamide N-(2,5-dimethylphenyl) ~440 (estimated) High lipophilicity due to dual methyl groups; potential for enhanced CNS penetration.
N-(4-Acetylphenyl)-... (CAS 872861-74-0) 1-(3-Chlorophenyl), 4-thioacetamide N-(4-acetylphenyl) 437.9 Acetyl group introduces polarity, possibly reducing membrane permeability compared to target.
2-((1-(2-Hydroxyethyl)-4-oxo-...)-thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 946332-64-5) 1-(2-Hydroxyethyl), 4-oxo, 6-thioacetamide N-(3-trifluoromethylphenyl) ~480 (estimated) Hydroxyethyl and trifluoromethyl groups enhance solubility and metabolic stability; may target kinases with polar active sites.
Example 41 () 1-(4-Amino-3-(methylthio)), fused chromenone Chromenone-linked ethyl ~570 (estimated) Chromenone moiety expands π-π stacking interactions; methylthio group may modulate kinase selectivity.

Key Differences:

Substituent Effects on Lipophilicity: The target’s 2,5-dimethylphenyl group increases lipophilicity (LogP ~3.5 estimated) compared to the acetylphenyl (LogP ~2.8) in CAS 872861-74-0 . This could favor blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity: Pyrazolopyrimidines with chromenone or fluoroaryl groups (–2) exhibit antitumor activity via kinase inhibition (e.g., Aurora kinases) . The target’s 3-chlorophenyl group may offer similar selectivity but with altered steric interactions. Thioacetamide linkers (common in all analogs) are critical for covalent or non-covalent binding to kinases, as seen in FDA-approved drugs like Ibrutinib .

Synthetic Accessibility :

  • The target compound can likely be synthesized via nucleophilic substitution between 1-(3-chlorophenyl)-4-mercaptopyrazolo[3,4-d]pyrimidine and N-(2,5-dimethylphenyl)-2-chloroacetamide, following methods in .
  • Yields for such reactions vary: reports ~22% for a similar compound, while ’s analogs require Pd-catalyzed coupling (e.g., 19% yield in ) .

Research Findings and Pharmacological Implications

Kinase Inhibition Potential: The 3-chlorophenyl group in the target may mimic the binding of fluorophenyl groups in analogs like Example 83 (), which inhibit kinases such as EGFR or VEGFR2 . Chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic pockets. The dimethylphenyl group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., acetyl in CAS 872861-74-0) .

Antitumor Activity: Pyrazolo[3,4-d]pyrimidines with thioacetamide linkers (e.g., ) show IC50 values in the nanomolar range against cancer cell lines . The target’s lipophilicity may improve tumor tissue penetration.

ADME Profile :

  • The 2,5-dimethylphenyl group could slow hepatic metabolism (vs. electron-deficient groups like trifluoromethyl), extending half-life. However, it may increase CYP450 inhibition risk .

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